Cas no 6480-67-7 (3-Quinolinecarboxamide)
3-Quinolinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxamide
- quinoline-3-carboxamide
- SCHEMBL23372
- quinoline 3-carboxamide
- BS-29856
- 6480-67-7
- DTXSID90574189
- F7P7WJX4SQ
- SB68370
- CHEMBL216226
- CS-0209235
- BDBM60924
- E83240
- 3-quinoline-carboxamide
- Z1222423508
- MFCD01366544
- BLTDCIWCFCUQCB-UHFFFAOYSA-N
- A929404
-
- MDL: MFCD01366544
- Inchi: 1S/C10H8N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13)
- InChI Key: BLTDCIWCFCUQCB-UHFFFAOYSA-N
- SMILES: O=C(C1=CN=C2C=CC=CC2=C1)N
Computed Properties
- Exact Mass: 172.063662883g/mol
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56Ų
3-Quinolinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239076-1g |
Quinoline-3-carboxamide |
6480-67-7 | 97% | 1g |
$811 | 2022-08-31 | |
| abcr | AB388646-250 mg |
Quinoline-3-carboxamide, 95%; . |
6480-67-7 | 95% | 250mg |
€722.00 | 2023-04-25 | |
| Chemenu | CM239076-1g |
Quinoline-3-carboxamide |
6480-67-7 | 97% | 1g |
$795 | 2021-08-04 | |
| Alichem | A189006043-1g |
Quinoline-3-carboxamide |
6480-67-7 | 97% | 1g |
$725.04 | 2023-09-01 | |
| abcr | AB388646-250mg |
Quinoline-3-carboxamide, 95%; . |
6480-67-7 | 95% | 250mg |
€290.60 | 2025-04-17 | |
| A2B Chem LLC | AI01027-250mg |
3-Quinolinecarboxamide |
6480-67-7 | 95% | 250mg |
$282.00 | 2024-04-19 | |
| A2B Chem LLC | AI01027-1g |
3-Quinolinecarboxamide |
6480-67-7 | 95% | 1g |
$717.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279905-250mg |
3-Quinolinecarboxamide |
6480-67-7 | 97% | 250mg |
¥3855.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279905-1g |
3-Quinolinecarboxamide |
6480-67-7 | 97% | 1g |
¥9353.00 | 2024-05-05 | |
| Ambeed | A236239-100mg |
Quinoline-3-carboxamide |
6480-67-7 | 97% | 100mg |
$98.0 | 2025-04-18 |
3-Quinolinecarboxamide Suppliers
3-Quinolinecarboxamide Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-Quinolinecarboxamide
3-Quinolinecarboxamide: A Comprehensive Overview
3-Quinolinecarboxamide (CAS No. 6480-67-7) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical properties and potential for innovation in drug development and industrial processes.
The quinoline core of 3-Quinolinecarboxamide is a heterocyclic aromatic system that has been extensively studied for its biological activity and synthetic versatility. Recent studies have highlighted its role as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. The carboxamide functional group further enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.
One of the most promising areas of research involving 3-Quinolinecarboxamide is its application in drug discovery. Scientists have explored its potential as an inhibitor of various enzymes, including kinases and proteases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that derivatives of 3-Quinolinecarboxamide can modulate the activity of cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression.
In addition to its pharmacological applications, 3-Quinolinecarboxamide has also found utility in agrochemicals. Its ability to act as a plant growth regulator has been investigated, with studies demonstrating its potential to enhance crop yield and stress tolerance. This dual functionality underscores the compound's significance across multiple industries.
The synthesis of 3-Quinolinecarboxamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve high yields and purity, ensuring scalability for industrial production. The compound's stability under various conditions further enhances its suitability for large-scale applications.
From a materials science perspective, 3-Quinolinecarboxamide has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions makes it a valuable building block for constructing porous materials with applications in gas storage and catalysis.
Recent advancements in computational chemistry have also shed light on the electronic properties of 3-Quinolinecarboxamide, providing insights into its reactivity and selectivity in various chemical transformations. These computational studies complement experimental findings, offering a holistic understanding of the compound's behavior at the molecular level.
In conclusion, 3-Quinolinecarboxamide (CAS No. 6480-67-7) is a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical structure, coupled with advancements in research methodologies, positions it as a key player in future innovations aimed at addressing global challenges in health, agriculture, and materials science.
6480-67-7 (3-Quinolinecarboxamide) Related Products
- 84811-85-8(Quinolinium, 3-(aminocarbonyl)-1-methyl-)
- 59282-61-0(3-Quinolinecarboxylic acid, hydrazide)
- 88518-88-1(8-Quinolinecarboxamide, N-hydroxy-, hydrochloride (1:1))
- 7114-81-0(isoquinoline-4-carboxamide)
- 1670-85-5(1H-Indole-3-carboxylic Acid Amide)
- 1670-89-9(1H-Indole-7-carboxamide)
- 55706-61-1(quinoline-8-carboxamide)
- 4663-99-4(Pyridine-3,5-dicarboxamide)
- 70-57-5(5-Methylnicotinamide)
- 134767-27-4(4-Acridinecarboxamide)